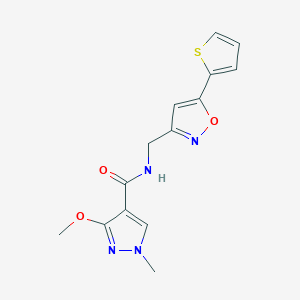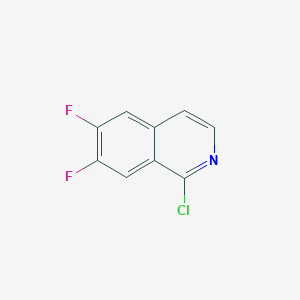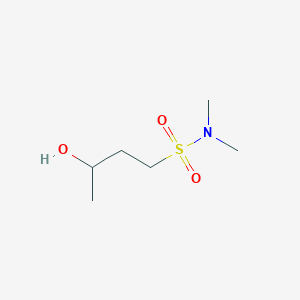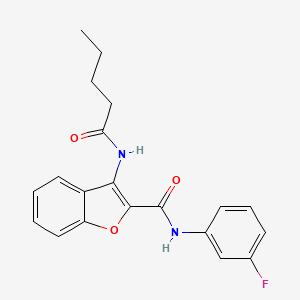![molecular formula C12H9ClN4S B2437841 2-(苄硫基)-5-氯-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 98968-28-6](/img/structure/B2437841.png)
2-(苄硫基)-5-氯-[1,2,4]三唑并[1,5-a]嘧啶
描述
2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its diverse chemical reactivity and biological properties.
科学研究应用
Medicinal Chemistry: This compound has shown promise as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. It has been investigated for its anticancer, antiviral, and antibacterial activities.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests and weeds.
Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cAMP, a second messenger involved in a variety of physiological processes including inflammation, smooth muscle relaxation, and cardiac function .
Mode of Action
2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine acts as an inhibitor of the cAMP PDE enzyme . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This results in the activation of protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function .
Biochemical Pathways
The increased levels of cAMP resulting from the inhibition of PDE can affect several biochemical pathways. For example, in cardiac cells, increased cAMP can enhance calcium influx, leading to increased contractility . In smooth muscle cells, increased cAMP can lead to relaxation and vasodilation . In immune cells, increased cAMP can modulate inflammatory responses .
Pharmacokinetics
It is known that the compound undergoes a hydrogen-deuterium (h-d) exchange with cd3od in the presence of naod . This suggests that the compound may be metabolized in the body through similar mechanisms .
Result of Action
The inhibition of PDE by 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine leads to a variety of cellular effects. In the cardiovascular system, the compound can act as a vasodilator, similar to theophylline . This can lead to decreased blood pressure and increased blood flow . In immune cells, the compound can modulate inflammatory responses, potentially reducing inflammation and immune-related symptoms .
Action Environment
The action of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect cAMP levels can potentially enhance or diminish the effects of the compound . Additionally, factors such as pH and temperature can influence the H-D exchange process, potentially affecting the compound’s metabolism and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-triazole with benzylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 2-(Benzylthio)-5-substituted-[1,2,4]triazolo[1,5-a]pyrimidines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydro derivatives of the triazolopyrimidine ring.
相似化合物的比较
2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
2-(Benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a chlorine atom, which can lead to different chemical reactivity and biological activity.
2-(Benzylthio)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: The presence of a phenyl group can enhance the compound’s ability to interact with specific biological targets.
2-(Benzylthio)-5-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine: The ethoxy group can influence the compound’s solubility and overall pharmacokinetic properties.
The unique combination of the benzylthio and chloro groups in 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-benzylsulfanyl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-6-7-17-11(14-10)15-12(16-17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNMLKBTWNYYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C=CC(=NC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2437762.png)



![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-](/img/structure/B2437769.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)



![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2437776.png)

![4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2437778.png)

